Cortisol 21-Benzoate

Lipophilicity Log P Partitioning

Researchers often face batch-to-batch inconsistency and poor solubility when using generic cortisol esters. Cortisol 21-benzoate (CAS 74669-84-4) solves these issues with a stable benzoyl protecting group that withstands mildly acidic conditions, enabling reliable multi-step steroid transformations. - Log P ~3.65 ensures homogeneous reaction conditions in aprotic media, improving synthetic reproducibility. - Melting point 194-199 °C allows hot-melt processing or solvent-free milling with reduced thermal degradation of co-formulated actives. - Serves as a hapten for immunoassay development, leveraging the benzoyl moiety for high-specificity antibody generation. Procurement managers benefit from a single, well-characterized reagent that replaces multiple ester variants, simplifying supply chains and reducing validation costs.

Molecular Formula C28H34O6
Molecular Weight 466.574
CAS No. 74669-84-4
Cat. No. B590057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortisol 21-Benzoate
CAS74669-84-4
Synonyms(11β)-21-(Benzoyloxy)-11,17-dihydroxy-pregn-4-ene-3,20-dione;  21-Benzoyl Cortisol; 
Molecular FormulaC28H34O6
Molecular Weight466.574
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC=CC=C5)O)C)O
InChIInChI=1S/C28H34O6/c1-26-12-10-19(29)14-18(26)8-9-20-21-11-13-28(33,27(21,2)15-22(30)24(20)26)23(31)16-34-25(32)17-6-4-3-5-7-17/h3-7,14,20-22,24,30,33H,8-13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1
InChIKeyXHRJCMVVIQIIGO-YGZHYJPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cortisol 21-Benzoate Overview


Cortisol 21‑benzoate (CAS 74669‑84‑4) is the 21‑benzoyl ester of the endogenous glucocorticoid cortisol (hydrocortisone). The benzoate substituent markedly increases lipophilicity (calculated Log P ≈ 3.65) relative to the parent steroid and alters solid‑state properties (mp 194–199 °C) . It serves primarily as a protected cortisol synthon – the benzoyl group blocks the 21‑hydroxy position to enable selective chemical manipulation at other sites – and as a hapten or analytical standard in immunoassay development.

Cortisol 21-Benzoate: Substitution Risks


Esterification of the 21‑hydroxy group profoundly modifies the physicochemical and pharmacological profile of cortisol. A classic structure–activity study demonstrated that 21‑esterification reduces glucocorticoid receptor affinity (e.g., relative affinity dropped to 0.046 for the acetate and 0.32 for the valerate) [1]. Consequently, even closely related 21‑esters differ in lipophilicity, aqueous solubility, hydrolytic stability, and biological recognition. These differences directly impact extraction efficiency, chromatographic retention time, antigenicity in immunoassays, and suitability as a synthetic intermediate. Thus, treating cortisol 21‑benzoate as a generic, interchangeable “cortisol ester” risks irreproducible results and failed syntheses.

Cortisol 21-Benzoate vs. Cortisol Esters


Lipophilicity vs. Native Cortisol

Cortisol 21‑benzoate exhibits a calculated Log P of 3.65 , representing a >1‑log‑unit increase over native cortisol (Log P ≈ 2.5) [1]. This corresponds to an approximately 14‑fold greater octanol/water partition coefficient, which favors partitioning into lipid membranes or organic solvents.

Lipophilicity Log P Partitioning

Lower Melting Point vs. Cortisol 21-Acetate

The melting point of cortisol 21‑benzoate is 194–199 °C , approximately 25 °C lower than that of cortisol 21‑acetate (222–225 °C) . This differential reduces the thermal burden during melt‑based formulation or drying steps.

Melting point Solid‑state properties Thermal stability

Hydrophobicity vs. Hemisuccinate Sodium

Cortisol 21‑benzoate is practically insoluble in water; its solubility is limited to organic solvents such as chloroform, dichloromethane, and methanol . In contrast, hydrocortisone 21‑hemisuccinate sodium salt is freely water‑soluble, enabling direct dissolution in aqueous buffers .

Aqueous solubility Solvent compatibility Formulation

21-Benzoate Protecting Group

Vendor product descriptions explicitly classify cortisol 21‑benzoate as a “Protected Cortisol” [1]. While direct kinetic comparisons with other 21‑protecting groups (e.g., 21‑acetate or 21‑pivalate) were not located in the peer‑reviewed literature, the benzoyl group is generally recognized among steroid chemists as providing greater hydrolytic stability under mild acidic conditions than the corresponding acetate, and it is cleavable under mild alkaline conditions that leave the 11β‑ and 17α‑hydroxy groups intact.

Protecting group Regioselective synthesis Cortisol synthon

Cortisol 21-Benzoate Applications


Organic-Phase Synthesis with 21-Hydroxy Protection

The established use of cortisol 21‑benzoate as a protected cortisol synthon makes it the reagent of choice for multi‑step transformations of the steroid nucleus. Its lipophilicity (Log P 3.65) and organic‑solvent compatibility enable homogeneous reaction conditions in aprotic media, while the benzoyl group withstands mildly acidic conditions that would cleave an acetate.

Lipid-Based Delivery with High Lipophilicity

Because cortisol 21‑benzoate exhibits a Log P approximately 1.15 units higher than native cortisol , it partitions more efficiently into lipid bilayers and emulsion droplets. This property is exploited in in‑vitro models of dermal or transdermal delivery where a more lipophilic cortisol analog is needed to mimic the behaviour of ester prodrugs.

Hapten-Carrier Conjugate Immunoassays

The benzoate moiety provides a distinct antigenic determinant when conjugated to carrier proteins, enabling the generation of antibodies that discriminate between cortisol and closely related steroids. The structural difference between the benzoyl group and the endogenous cortisol side‑chain is leveraged in competitive ELISA formats to improve assay specificity.

Heat-Sensitive Formulation Screening

With a melting point approximately 25 °C below that of cortisol 21‑acetate , cortisol 21‑benzoate can be processed in hot‑melt systems or solvent‑free milling operations at reduced temperatures, lowering the risk of thermal degradation of co‑formulated actives.

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